molecular formula C9H17N5 B1493232 1-Allyl-4-(2-azidoethyl)piperazine CAS No. 2097986-30-4

1-Allyl-4-(2-azidoethyl)piperazine

Cat. No.: B1493232
CAS No.: 2097986-30-4
M. Wt: 195.27 g/mol
InChI Key: WMGWAWBIYFORTA-UHFFFAOYSA-N
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Description

1-Allyl-4-(2-azidoethyl)piperazine (CAS 2097986-30-4) is a nitrogen-containing heterocyclic compound utilized as a versatile building block in organic synthesis and pharmaceutical research . The compound features both an allyl group and an azidoethyl chain attached to a piperazine core, making it a valuable scaffold for further chemical modifications, including click chemistry reactions via its azide functional group . Piperazine derivatives are recognized for their broad spectrum of biological activities and are common structural components in many therapeutic agents . As a research chemical, this compound is a useful intermediate for developing novel molecules with potential pharmacological properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Catalog Number: A150136 Molecular Formula: C₉H₁₇N₅ Molecular Weight: 195.27 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-azidoethyl)-4-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-2-4-13-6-8-14(9-7-13)5-3-11-12-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWAWBIYFORTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Allyl 4 2 Azidoethyl Piperazine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available precursors through a series of "disconnections". amazonaws.com For 1-allyl-4-(2-azidoethyl)piperazine, the key disconnections are the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring.

The primary disconnection strategy for 1,4-disubstituted piperazines involves cleaving the C-N bonds, leading back to a piperazine core and the respective substituent precursors. researchgate.nete-bookshelf.de In this case, the target molecule can be disconnected at the two C-N bonds, suggesting two potential synthetic pathways:

Pathway A: Disconnecting the allyl group first, leading to N-(2-azidoethyl)piperazine as an intermediate. This intermediate would then be allylated.

Pathway B: Disconnecting the 2-azidoethyl group first, leading to N-allylpiperazine as an intermediate. This intermediate would then be functionalized with the azidoethyl group.

Synthesis of Piperazine Ring Precursors

The synthesis of the target molecule can commence from either a pre-formed piperazine ring or by constructing the piperazine ring itself.

The synthesis of N-substituted piperazine derivatives is a cornerstone of medicinal and materials chemistry. nih.gov A common and versatile method for preparing N-aryl piperazines involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with a wide range of anilines. researchgate.net Another general approach involves the alkylation of a pre-existing piperazine ring. For instance, N-alkylpiperazines can be synthesized by the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Palladium-catalyzed C-N bond coupling reactions also represent a powerful strategy for the synthesis of 1,4-disubstituted piperazines. researchgate.net

The piperazine-2,5-dione moiety also serves as a useful scaffold for creating functionalized piperazine derivatives. csu.edu.au A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and synthesized, showcasing the versatility of this approach. nih.gov

The introduction of the specific allyl and azidoethyl groups onto the piperazine nitrogen atoms can be achieved through sequential N-alkylation reactions.

The allylation of piperazine is a standard nucleophilic substitution reaction. Typically, piperazine or a mono-substituted piperazine is reacted with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate and triethylamine. The reaction is usually carried out in a suitable organic solvent like acetonitrile (B52724) or ethanol.

The formation of the (2-azidoethyl)piperazine moiety involves the introduction of an azide (B81097) group. This can be accomplished through a two-step process. First, a suitable precursor, such as N-(2-hydroxyethyl)piperazine or N-(2-chloroethyl)piperazine, is required.

If starting with N-(2-hydroxyethyl)piperazine, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. The resulting sulfonate ester can then undergo a nucleophilic substitution reaction with sodium azide to introduce the azide functionality.

Alternatively, if starting with N-(2-chloroethyl)piperazine, a direct nucleophilic substitution with sodium azide can be performed. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction.

Introduction of Allyl and Azidoethyl Moieties on the Piperazine Core

Stepwise Construction of the this compound Structure

The synthesis of this compound can be envisioned through a stepwise process, building upon the foundational reactions described above. A plausible synthetic route is outlined below, starting from piperazine.

Step 1: Monosubstitution of Piperazine

To achieve selective monosubstitution and avoid the formation of 1,4-diallylpiperazine, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Step 2: Introduction of the Allyl Group

The mono-protected piperazine is then reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to yield N-allyl-N'-Boc-piperazine.

Step 3: Deprotection

The Boc protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield N-allylpiperazine.

Step 4: Introduction of the 2-Azidoethyl Group

N-allylpiperazine is then reacted with a 2-azidoethyl precursor. A common method involves the reaction with 2-azidoethyl methanesulfonate (B1217627) or a similar reagent. This reaction is a nucleophilic substitution where the secondary amine of N-allylpiperazine attacks the carbon bearing the leaving group, displacing it to form the desired this compound.

An alternative approach for the final step would be the reaction of N-allylpiperazine with 2-chloroethanol (B45725) to form 1-allyl-4-(2-hydroxyethyl)piperazine, followed by conversion of the hydroxyl group to a leaving group (e.g., mesylate) and subsequent reaction with sodium azide.

The progress and purity of the product at each stage can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the final structure can be confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Sequential N-Alkylation and Azidation

The most straightforward and traditional method for synthesizing this compound is through a sequential, multi-step process. This approach offers precise control over the introduction of each substituent. The general strategy involves the N-alkylation of piperazine in two separate steps, followed by the conversion of a precursor functional group into the azide.

The synthesis can commence with the mono-N-alkylation of piperazine with an allyl halide, such as allyl bromide, to form 1-allylpiperazine. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. To minimize the formation of the symmetrically disubstituted 1,4-diallylpiperazine, a large excess of piperazine can be used.

The second step involves the alkylation of the remaining secondary amine on 1-allylpiperazine. A common route is to introduce a 2-hydroxyethyl group by reacting it with 2-chloroethanol or ethylene (B1197577) oxide. The resulting alcohol, 1-allyl-4-(2-hydroxyethyl)piperazine, is then converted to the target azide. This conversion is often achieved in two steps:

Activation of the Hydroxyl Group: The hydroxyl group is transformed into a good leaving group, typically by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. This forms a mesylate or tosylate intermediate.

Nucleophilic Substitution with Azide: The intermediate is then treated with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the mesylate or tosylate group via an Sₙ2 reaction to yield the final product, this compound.

An alternative, more direct route for the second alkylation involves using a reagent that already contains the azidoethyl moiety, such as 2-azidoethyl chloride or 2-azidoethyl bromide. However, these reagents are often prepared separately, for instance, from the corresponding haloethanol and sodium azide.

Table 1: Representative Steps in Sequential Synthesis

StepReactantsReagents & ConditionsProduct
1. Mono-allylation Piperazine, Allyl BromideK₂CO₃, Acetonitrile, Reflux1-Allylpiperazine
2. Hydroxyethylation 1-Allylpiperazine, 2-ChloroethanolNa₂CO₃, Ethanol, Reflux1-Allyl-4-(2-hydroxyethyl)piperazine
3. Mesylation 1-Allyl-4-(2-hydroxyethyl)piperazine, Methanesulfonyl ChlorideTriethylamine, Dichloromethane, 0°C to RT2-(4-Allylpiperazin-1-yl)ethyl methanesulfonate
4. Azidation 2-(4-Allylpiperazin-1-yl)ethyl methanesulfonate, Sodium AzideDMF, 80°CThis compound

One-Pot Synthetic Routes

To improve efficiency, reduce waste, and shorten reaction times, one-pot syntheses have been developed for various piperazine derivatives. nih.govnih.govnih.gov While a specific one-pot procedure for this compound is not prominently documented, the principles of multicomponent reactions can be applied. nih.gov A hypothetical one-pot approach could involve the reaction of piperazine with both an allyl halide and a suitable azidoethyl precursor simultaneously or sequentially in the same reaction vessel without isolating intermediates.

For instance, a process could be designed where piperazine is first reacted with an allylating agent, and then, after a set time, the second electrophile (e.g., 2-azidoethyl tosylate) is added directly to the mixture. The success of such a method depends heavily on controlling the relative reactivity of the electrophiles and the piperazine nitrogens to avoid statistical mixtures of products. The use of orthogonal protecting groups or in situ activation methods can be key to achieving selectivity in a one-pot setting.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Modern synthetic chemistry increasingly relies on catalytic methods to form C-N bonds, offering milder conditions and greater functional group tolerance compared to classical alkylation. mdpi.com For the synthesis of this compound and its analogs, transition-metal catalysis provides powerful alternatives. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for N-arylation but can also be adapted for certain types of N-alkylation. mdpi.com More relevant to this synthesis are catalytic hydroamination reactions. For example, a catalytic approach could be envisioned for the synthesis of analogs where a terminal alkene is used as the alkylating agent. Tantalum-catalyzed hydroaminoalkylation has been shown to be effective for creating substituted N-heterocycles. mdpi.com

Another catalytic strategy involves the ring-opening of activated precursors. The reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with electrophiles can generate a reactive piperazine intermediate in situ, which can then be trapped by a nucleophile. researchgate.net This methodology allows for the modular construction of N-ethyl piperazine derivatives. researchgate.net

Table 2: Comparison of Synthetic Approaches

ApproachAdvantagesDisadvantages
Sequential Synthesis High control over substitution pattern, well-established reactions.Multi-step, time-consuming, requires purification of intermediates.
One-Pot Synthesis Increased efficiency, reduced waste, shorter overall time. nih.govCan be difficult to control selectivity, may lead to product mixtures.
Catalytic Synthesis Mild reaction conditions, high functional group tolerance, potential for asymmetric synthesis. mdpi.comnih.govCatalyst cost and sensitivity, may require specialized ligands.

Considerations in Scalable Synthesis for Research Applications

When preparing this compound in larger quantities for research purposes, several factors beyond the chemical route itself become critical.

Safety: The use of sodium azide is a significant safety concern. It is highly toxic, and in the presence of acid or certain metals, it can form explosive hydrazoic acid (HN₃) or metal azides. Therefore, careful handling, quenching procedures (e.g., with sodium nitrite), and appropriate personal protective equipment are mandatory. The thermal stability of the final azido (B1232118) compound must also be considered to avoid decomposition during purification or storage.

Cost-Effectiveness: For scalable synthesis, the cost of starting materials, reagents, and catalysts is a major driver. While catalytic methods may offer elegant solutions, the price of transition metals and complex ligands can be prohibitive. mdpi.com A classical sequential synthesis, despite being longer, might be more economical if it uses inexpensive bulk chemicals. researchgate.net

Process Optimization: Reaction conditions such as temperature, concentration, and reaction time need to be optimized to maximize yield and minimize side products. Solvent choice is also critical, balancing reaction performance with environmental impact and ease of removal.

Purification: On a larger scale, chromatographic purification can become a bottleneck. Alternative purification methods like distillation, crystallization of a salt form (e.g., hydrochloride), or extraction are often preferred. The choice of method depends on the physical properties of the final compound and its impurities. Developing a process that yields a product pure enough to be used directly or after a simple workup is highly desirable for scalable applications. researchgate.net

Reactivity and Mechanistic Investigations of 1 Allyl 4 2 Azidoethyl Piperazine

Reactivity of the Allyl Moiety

The allyl group, consisting of a vinyl group attached to a methylene (B1212753) group, exhibits characteristic reactivity associated with its carbon-carbon double bond (alkene) and the adjacent allylic position.

Electrophilic and Nucleophilic Additions to the Alkene

The π-bond of the alkene in the allyl group is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orgyoutube.com Electrophilic addition reactions are a cornerstone of alkene chemistry. youtube.com In the case of 1-Allyl-4-(2-azidoethyl)piperazine, an electrophile (E+) would be attacked by the π electrons of the double bond. This process typically proceeds through a carbocation intermediate. youtube.com The initial attack would lead to the formation of a new sigma bond and a positively charged carbon atom. youtube.com The regioselectivity of this addition is governed by the stability of the resulting carbocation; the electrophile adds to the terminal carbon, leading to a more stable secondary carbocation adjacent to the methylene-piperazine group. youtube.com This intermediate is then captured by a nucleophile (Y-).

Conversely, direct nucleophilic addition to an unactivated alkene is generally unfavorable. However, the allyl group can participate in nucleophilic substitution reactions, particularly at the allylic carbon, often facilitated by a transition metal catalyst. rsc.org These reactions, known as allylic substitutions, proceed via a π-allylmetal intermediate, allowing nucleophiles to attack the allylic system. nih.gov

Table 1: Potential Addition Reactions to the Allyl Group

Reaction TypeReagent (E-Y)IntermediateExpected Product
Electrophilic Addition H-BrSecondary Carbocation1-(2-Bromopropyl)-4-(2-azidoethyl)piperazine
Electrophilic Addition Br-BrBromonium Ion1-(2,3-Dibromopropyl)-4-(2-azidoethyl)piperazine
Halohydrin Formation Br₂, H₂OBromonium Ion1-(2-Bromo-3-hydroxypropyl)-4-(2-azidoethyl)piperazine

Radical Reactions Involving the Allyl Group

The allyl group is particularly susceptible to radical reactions at the allylic position due to the resonance stabilization of the resulting allylic radical. youtube.com The C-H bonds at the carbon adjacent to the double bond are weaker than typical sp³ C-H bonds, facilitating hydrogen atom abstraction.

Upon treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a halogen source like N-bromosuccinimide (NBS), a bromine radical can abstract an allylic hydrogen from this compound. This generates a resonance-stabilized allylic radical, where the unpaired electron is delocalized over two carbon atoms. youtube.com This radical intermediate then reacts with a molecule of Br₂ (present in low concentration) to form an allylic bromide. youtube.com Due to the delocalization of the radical, a mixture of regioisomeric products can potentially be formed. youtube.com

Reactivity of the Azidoethyl Moiety

The azido (B1232118) group (-N₃) is an energy-rich functional group known for its diverse reactivity. stanford.eduat.ua It can undergo thermal or photochemical decomposition, cycloaddition reactions, and reduction to the corresponding amine. wikipedia.org

Thermal Decomposition Pathways of Organic Azides

Organic azides are known to be thermally labile, decomposing upon heating to release dinitrogen (N₂), a highly stable molecule. wikipedia.orgroyalsocietypublishing.org This process generates a highly reactive nitrene intermediate. researchgate.net The thermal decomposition of this compound would be expected to proceed via the formation of an ethylnitrene species attached to the piperazine (B1678402) ring.

The primary pathway for the decomposition involves the extrusion of N₂ to yield the nitrene. researchgate.net This nitrene can then undergo several rapid subsequent reactions, such as C-H insertion or rearrangement, to form more stable products. Alkyl azides are generally considered stable enough for handling when the ratio of carbon and oxygen atoms to nitrogen atoms is three or greater. wikipedia.org

Reductive Transformations of the Azido Group

The reduction of the azido group to a primary amine is one of its most important and widely used transformations in organic synthesis. nih.gov This conversion can be achieved using a variety of reducing agents, and the choice of method often depends on the presence of other reducible functional groups within the molecule. tandfonline.comthieme-connect.de

Common methods for azide (B81097) reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). thieme-connect.de However, this method could also reduce the allyl double bond in this compound unless a chemoselective catalyst is employed. thieme-connect.de

Staudinger Reduction: This two-step reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. wikipedia.org Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. This method is exceptionally mild and highly chemoselective, leaving other functional groups like alkenes untouched. wikipedia.org

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce azides to amines. However, they are generally not chemoselective and would likely also react with other functional groups. researchgate.net Milder hydride reagents or modified borohydride (B1222165) systems can offer better selectivity. tandfonline.com

Table 2: Comparison of Common Azide Reduction Methods

MethodReagentsConditionsAdvantagesPotential Issues with Substrate
Catalytic Hydrogenation H₂, Pd/CRoom temperature, atmospheric pressureHigh yield, clean byproductsPotential for concurrent reduction of the allyl group. thieme-connect.de
Staudinger Reduction 1. PPh₃2. H₂OTHF, Room temperatureHighly chemoselective, mild conditions. wikipedia.orgStoichiometric phosphine oxide byproduct must be removed.
Hydride Reduction LiAlH₄THF, RefluxPowerful reducing agentLack of chemoselectivity. researchgate.net
Thiol Reduction Dithiothreitol (DTT)Aqueous bufferBiocompatible conditions-
Samarium Diiodide SmI₂THFMild and efficientRequires inert atmosphere. tandfonline.com

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, N1 and N4, which are nucleophilic and serve as primary sites for a variety of chemical transformations. The electronic environment of these nitrogen atoms is influenced by the attached allyl and 2-azidoethyl groups, which can affect their relative reactivity.

N-Alkylation and N-Acylation Reactions

The secondary amine nature of the piperazine nitrogens allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental for introducing further molecular complexity and for the synthesis of derivatives with tailored properties.

N-Alkylation: The reaction of this compound with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base, is expected to yield N-alkylated products. The choice of reaction conditions can influence the selectivity between mono- and di-alkylation. The use of a large excess of the piperazine derivative can favor mono-alkylation. researchgate.net Alternatively, employing a protecting group strategy, where one nitrogen is temporarily blocked, allows for selective alkylation of the other nitrogen. researchgate.net

N-Acylation: Acylation of the piperazine nitrogens can be readily achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine. This reaction is generally rapid and high-yielding, affording the corresponding N-acylpiperazine derivatives. The resulting amides are less basic and less nucleophilic than the parent amine.

The following table summarizes representative N-alkylation and N-acylation reactions of this compound.

ReagentProductReaction ConditionsExpected Yield (%)
Methyl Iodide1-Allyl-4-(2-azidoethyl)-2-methylpiperazineK₂CO₃, Acetonitrile (B52724), rt85
Benzyl Bromide1-Allyl-4-(2-azidoethyl)-2-benzylpiperazineNaH, THF, 0 °C to rt78
Acetyl Chloride1-(1-Allyl-4-(2-azidoethyl)piperazin-2-yl)ethan-1-oneTriethylamine, DCM, 0 °C92
Benzoyl Chloride(1-Allyl-4-(2-azidoethyl)piperazin-2-yl)(phenyl)methanonePyridine, DCM, 0 °C89

Note: The data in this table is hypothetical and for illustrative purposes.

Formation of Salts and Quaternary Ammonium (B1175870) Compounds

The basic nature of the piperazine nitrogens facilitates the formation of salts upon treatment with acids. These salts often exhibit increased water solubility and crystallinity compared to the free base.

Furthermore, exhaustive alkylation of both piperazine nitrogens can lead to the formation of quaternary ammonium compounds. nih.gov These compounds carry a permanent positive charge and have applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. nih.gov The reaction of this compound with an excess of an alkylating agent, such as methyl iodide, would be expected to yield a di-quaternary ammonium salt.

Reagent (Excess)ProductExpected Outcome
Hydrochloric AcidThis compound dihydrochlorideCrystalline solid, water-soluble
Methyl Iodide1-Allyl-4-(2-azidoethyl)-1,2-dimethylpiperazine-1,2-diium iodideFormation of a di-quaternary ammonium salt

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Aspects of Bifunctional Reactions

The presence of multiple reactive sites—the two piperazine nitrogens, the allyl group, and the azido group—imparts a bifunctional or even multifunctional character to this compound. This allows for complex molecular architectures to be constructed through carefully designed reaction sequences.

Chemoselectivity and Regioselectivity Considerations

Chemoselectivity: In reactions with reagents that can potentially react with multiple functional groups, controlling the chemoselectivity is crucial. For instance, in a reaction with an electrophile, the more nucleophilic piperazine nitrogen is likely to react in preference to the azide or the allyl group under standard conditions. The azide group is generally unreactive towards electrophiles but is highly reactive towards specific partners in cycloaddition reactions. The allyl group's reactivity can be tuned by the choice of catalyst and reaction conditions.

Regioselectivity: When considering the two non-equivalent nitrogen atoms of the piperazine ring, regioselectivity becomes a key issue in reactions like N-alkylation. The N1 atom is adjacent to the allyl group, while the N4 atom is adjacent to the 2-azidoethyl group. The electronic and steric effects of these substituents will influence the relative nucleophilicity of the two nitrogens. It is generally observed in substituted piperazines that the less sterically hindered nitrogen is more reactive.

Sequential and Tandem Reactions

The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for sequential and tandem reactions.

Sequential Reactions: One functional group can be reacted selectively while leaving the others intact for subsequent transformations. For example, the azide group can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (a "click" reaction) to form a triazole. The resulting product, now containing a triazole moiety, can then be subjected to reactions at the piperazine nitrogens or the allyl group.

A possible sequential reaction pathway is illustrated below:

Step 1: Click Reaction: this compound reacts with a terminal alkyne (e.g., phenylacetylene) via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively form the corresponding triazole.

Step 2: N-Alkylation: The piperazine nitrogen of the newly formed triazole product is then alkylated with an alkyl halide.

Tandem Reactions: In a tandem or cascade reaction, a single set of reagents and conditions initiates a sequence of transformations. While specific tandem reactions involving this compound are not widely reported, its structure suggests potential for such processes. For instance, a reaction could be designed where an initial transformation at one site triggers a subsequent intramolecular reaction involving another functional group.

Applications of 1 Allyl 4 2 Azidoethyl Piperazine in Advanced Chemical Synthesis Research

Utilization as a Versatile Bifunctional Building Block

1-Allyl-4-(2-azidoethyl)piperazine is a prime example of a bifunctional building block, a class of molecules that contain two distinct reactive sites. de-code.co.in This bifunctionality allows for the stepwise or orthogonal introduction of different molecular fragments, providing a powerful strategy for generating molecular diversity and constructing complex target molecules. acs.org The piperazine (B1678402) ring itself is a privileged scaffold, frequently found in biologically active compounds and approved drugs, which adds to the value of its derivatives in medicinal chemistry research. mdpi.comnih.gov

The versatility of this compound stems from the disparate reactivity of its two key functional groups:

  • The azide (B81097) group (–N₃) is a cornerstone of "click chemistry," primarily participating in 1,3-dipolar cycloaddition reactions with alkynes. nih.govyoutube.com This group is exceptionally bioorthogonal, meaning it is stable and non-reactive with most biological functional groups, making it ideal for bioconjugation. wikipedia.orgresearchgate.net
  • The allyl group (–CH₂CH=CH₂) offers a different set of synthetic transformations. It can participate in a wide range of reactions, including palladium-catalyzed cross-couplings (e.g., Heck, Suzuki), olefin metathesis, hydroformylation, and thiol-ene additions. nih.gov
  • This dual reactivity allows chemists to use this compound as a versatile linker or scaffold. One functional group can be used to anchor the molecule to a substrate or a larger molecular assembly, while the other remains available for subsequent elaboration, enabling the synthesis of highly complex and tailored structures.

    Application in Azide-Alkyne Cycloaddition (Click Chemistry)

    The most prominent application of the azide moiety in this compound is its participation in azide-alkyne cycloaddition reactions. This reaction, a Nobel Prize-winning discovery, is celebrated for its high efficiency, specificity, and mild reaction conditions, forming a stable 1,2,3-triazole ring. youtube.comwikipedia.org The reaction is broadly categorized into two main types: the copper(I)-catalyzed version (CuAAC) and the strain-promoted, catalyst-free version (SPAAC). lookchem.com

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly reliable method for covalently linking molecules. nih.gov The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, like that in this compound, catalyzed by a copper(I) species. This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. rsc.org The reaction is typically performed under mild conditions, often in water, and is tolerant of a wide array of other functional groups, making it exceptionally versatile for synthesizing complex molecules. rsc.org

    A primary application of this compound in CuAAC is the synthesis of novel compounds where the resulting triazole ring is a key structural feature. By reacting it with a diverse library of terminal alkynes, a wide range of 1,4-disubstituted triazoles containing the allyl-piperazine moiety can be generated. These triazole-piperazine hybrids are of significant interest in medicinal chemistry due to their potential as antifungal agents, monoamine oxidase (MAO) inhibitors, and anti-tumor agents.

    For instance, research has shown that reacting piperazine-containing azides with various substituted benzyl (B1604629) alkynes using a Cu(I) catalyst (often generated in situ from CuSO₄·5H₂O and sodium ascorbate) leads to the formation of novel triazole derivatives with promising biological activities. The stable triazole ring can act as a critical pharmacophore, engaging in interactions with biological targets. nih.gov

    The products derived from the CuAAC reaction of this compound are well-suited for applications in ligand design for metal catalysis. The resulting molecule contains multiple potential coordination sites: the two nitrogen atoms of the piperazine ring, the nitrogen atoms of the newly formed triazole ring, and the π-system of the allyl group. This arrangement allows the molecule to act as a multidentate ligand, capable of binding to and stabilizing metal centers.

    The allyl group itself can play a crucial role, not just as a synthetic handle but also as a coordinating part of the ligand framework, which can be essential for catalytic activity. The ability to easily modify the structure by choosing different alkyne partners in the CuAAC step provides a straightforward method to tune the steric and electronic properties of the resulting ligand, optimizing its performance for specific catalytic transformations.

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

    To overcome the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govmdpi.com This bioorthogonal reaction does not require a metal catalyst. Instead, it relies on the high intrinsic reactivity of a strained cyclooctyne, which readily reacts with an azide. magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne as it forms the stable triazole ring. magtech.com.cn

    This compound, with its azide functional group, is an ideal partner for SPAAC. It can be conjugated to molecules functionalized with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) under physiological conditions. mdpi.comnih.gov This makes it a valuable tool for applications in chemical biology, such as labeling biomolecules in living cells or constructing complex bioconjugates for targeted drug delivery, without the concern of copper-induced toxicity. nih.govnih.gov

    Table 2: Comparison of Azide-Alkyne Cycloaddition Methods
    FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
    CatalystCopper(I) salts (e.g., CuI, CuSO₄/ascorbate) rsc.orgNone (metal-free) magtech.com.cn
    Alkyne PartnerTerminal alkynes nih.govStrained cyclooctynes (e.g., DBCO, BCN) mdpi.com
    Key AdvantageHigh regioselectivity (1,4-isomer), readily available alkynes rsc.orgBioorthogonal, no catalyst toxicity nih.gov
    Typical ApplicationOrganic synthesis, materials science, drug discoveryBioconjugation, live-cell imaging, proteomics nih.gov

    Orthogonal Functionalization Strategies using Allyl and Azide

    The true synthetic power of this compound is realized through orthogonal functionalization, where its two reactive groups can be addressed independently in a single synthetic sequence. acs.org The azide and allyl groups exhibit mutually exclusive reactivities, allowing for precise, stepwise chemical modifications.

    For example, a synthetic strategy could first involve a CuAAC or SPAAC reaction to transform the azide group into a triazole, introducing a new molecular fragment. The allyl group on the resulting product remains untouched during this process. In a subsequent step, this allyl group can be modified through a completely different chemical reaction, such as a thiol-ene "click" reaction, Heck coupling, or olefin metathesis. This orthogonal approach enables the construction of highly complex and multifunctional molecules from a single, versatile starting material, which would be difficult to achieve using traditional synthetic methods.

    Table 3: Orthogonal Reactivity of this compound
    Functional GroupReaction TypeExample Reagent/ConditionResulting Structure
    Azide (-N₃)CuAACTerminal Alkyne, CuSO₄/Ascorbate1,4-Disubstituted Triazole
    SPAACDibenzocyclooctyne (DBCO)Strained Triazole
    Allyl (-CH₂CH=CH₂)Thiol-Ene ReactionThiol, PhotoinitiatorThioether Adduct
    Heck CouplingAryl Halide, Pd CatalystSubstituted Alkene
    HydroformylationCO/H₂, Rh/Co CatalystAldehyde

    Conjugation and Bioconjugation in Chemical Biology Research

    The ability to selectively modify biological macromolecules is a cornerstone of chemical biology research, facilitating the development of probes to study biological processes. The azide group of this compound is particularly well-suited for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biological molecules. nih.gov

    The functionalization of peptides and proteins with probes such as fluorophores, affinity tags, or cross-linkers is essential for studying their localization, interactions, and dynamics within complex biological systems. While direct research on this compound for this specific application is not extensively documented in the provided results, the principles of using azide-containing reagents for protein modification are well-established.

    The azide group of this compound can be readily conjugated to peptides or proteins that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group. This allows for the site-specific attachment of the piperazine-containing moiety. The allyl group on the other end of the molecule then becomes available for further functionalization through various "thiol-ene" reactions, providing a versatile handle for the attachment of a wide array of research probes. researchgate.net

    Bioconjugation Strategy Reactive Groups Key Features
    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide, Terminal AlkyneHigh efficiency, requires copper catalyst.
    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide, Strained CycloalkyneCopper-free, fast kinetics. nih.gov
    Thiol-Ene ReactionAllyl, ThiolRadical-mediated, efficient for secondary functionalization. researchgate.net

    The modification of oligonucleotides and their analogs is crucial for applications in diagnostics, therapeutics, and fundamental research into nucleic acid biology. nih.gov The azide functionality of this compound makes it a suitable reagent for the postsynthetic functionalization of oligonucleotides that have been synthesized with a terminal or internal alkyne group. This "click" conjugation approach offers a robust method for attaching the allyl-piperazine unit.

    Once conjugated, the allyl group can serve as a point of attachment for various labels, such as fluorescent dyes or quenchers for the development of molecular beacons and other nucleic acid-based probes. The piperazine ring itself may also impart desirable properties to the oligonucleotide, such as altered solubility or cellular uptake characteristics.

    Polymer Synthesis and Surface Functionalization in Materials Science Research

    In materials science, there is a continuous demand for new polymers and functionalized surfaces with tailored properties. mdpi.com The dual reactivity of this compound provides a versatile platform for creating complex macromolecular architectures and for modifying the surfaces of materials. nih.gov

    The allyl group of this compound can participate in various polymerization reactions. For instance, it can be incorporated into polymer backbones through copolymerization with other monomers. researchgate.net More commonly, the allyl group can be utilized as a reactive handle in the side chains of polymers. researchgate.net

    For example, a polymer can be synthesized with pendant allyl groups, which can then be modified in a subsequent step. The azide groups introduced via this compound can then be used to "click" other molecules onto the polymer side chains, leading to the creation of functional materials with a high degree of complexity and defined structures. nih.gov Triazine-based polymers, for instance, have been developed to incorporate diverse side chains, highlighting the potential for creating macromolecules with specific functions. nih.gov

    Polymer Modification Approach Description Potential Applications
    Backbone Incorporation Copolymerization of this compound with other monomers to form the main polymer chain. researchgate.netDevelopment of novel polymers with inherent dual functionality.
    Side Chain Functionalization Grafting of this compound onto a pre-existing polymer backbone, or polymerization of a monomer already containing this moiety. researchgate.netCreation of materials for drug delivery, coatings, and advanced composites.

    The ability to control the surface properties of materials is critical for a wide range of applications, from biocompatible implants to sensors. The azide group of this compound can be used to immobilize the molecule onto a surface that has been pre-functionalized with alkyne groups. This creates a surface rich in allyl groups, which can then be further modified.

    This approach is particularly relevant to the creation of functionalized hydrogels. nih.govmdpi.commdpi.com Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix and have numerous applications in tissue engineering and drug delivery. nih.govmdpi.com By incorporating this compound into the hydrogel network, researchers can create "clickable" hydrogels. researchgate.net The azide groups can be used to attach bioactive molecules, such as peptides or growth factors, to promote cell adhesion and growth, while the allyl groups can be used to tune the mechanical properties of the hydrogel through cross-linking reactions. researchgate.netresearchgate.net

    Contributions to Combinatorial Chemistry and Library Synthesis

    Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.gov The orthogonal reactivity of this compound makes it an attractive scaffold for the construction of chemical libraries. nih.gov

    By utilizing the azide and allyl groups in sequential or parallel synthetic routes, a wide variety of substituents can be introduced, leading to a library of compounds with diverse chemical structures. For example, a core structure can be built around the piperazine ring, with one set of building blocks attached via the azide group and another set attached via the allyl group. This approach allows for the systematic exploration of chemical space and can accelerate the discovery of new lead compounds in drug discovery programs. The use of computational tools can further enhance the design of these libraries to target specific biological molecules. nih.gov

    Parallel Synthesis Approaches for Research Compounds

    Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. mdpi.com The structure of this compound is ideally suited for such synthetic strategies. The piperazine core acts as a central scaffold, while the allyl and azidoethyl groups serve as independent points for diversification.

    In a typical parallel synthesis workflow, the this compound core can be subjected to a variety of reaction conditions in a multi-well plate format. For instance, the azide functional group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," with a diverse set of terminal alkynes. nih.govalliedacademies.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it perfect for library synthesis. researchgate.net Concurrently or sequentially, the allyl group can be functionalized through various means such as hydroformylation, Heck coupling, or thiol-ene reactions, each with a different set of reactants to introduce further diversity. nih.gov

    A hypothetical parallel synthesis library starting from this compound could involve reacting it with a matrix of alkynes and other reagents targeting the allyl group. This approach allows for the creation of a large number of distinct molecules from a single, versatile starting material.

    Table 1: Hypothetical Parallel Synthesis Library from this compound

    Alkyne Reactant (for Azide group)Allyl Group ReactionResulting Compound Substructure
    PhenylacetyleneThiol-ene with Mercaptoethanol1,2,3-Triazole with phenyl, hydroxylated propyl chain
    Propargyl alcoholHeck coupling with Bromobenzene1,2,3-Triazole with hydroxymethyl, cinnamyl chain
    4-EthynyltolueneMetathesis with Styrene1,2,3-Triazole with tolyl, styrenyl derivative
    1-EthynylcyclohexeneHydroformylation1,2,3-Triazole with cyclohexenyl, propanal chain

    This modular approach facilitates the rapid generation of hundreds or even thousands of compounds, which can then be screened for biological activity, accelerating the early stages of drug discovery. The reliability of reactions like the CuAAC ensures high yields and purities, which are critical for the quality of the screening library. nih.gov

    Diversity-Oriented Synthesis

    Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules, often with the goal of exploring new areas of chemical space. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a specific molecular architecture, DOS seeks to generate a wide range of scaffolds. cam.ac.uk this compound is a prime candidate for DOS strategies due to its two orthogonally reactive functional groups, which can be used in intramolecular reactions to generate novel ring systems.

    The allyl and azide groups can participate in a variety of cyclization reactions. For example, an intramolecular [3+2] cycloaddition between the azide and the alkene of the allyl group can be induced, although this often requires thermal or photochemical activation. More sophisticated strategies could involve a multi-step sequence. For instance, the allyl group could first be converted to an alkyne via oxidation and subsequent elimination. This would set the stage for a highly efficient intramolecular copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form a fused bicyclic piperazine-triazole system.

    Another DOS approach involves using the azide for an initial intermolecular reaction, such as a Staudinger ligation, which introduces a new functional handle. This new group can then react with the allyl moiety in an intramolecular fashion, for example, via a ring-closing metathesis, to generate macrocyclic structures. The flexibility of these synthetic strategies allows for the creation of a diverse array of molecular frameworks from a single starting material, which is a key principle of DOS. nih.govresearchgate.net

    Table 2: Potential Scaffolds from Diversity-Oriented Synthesis of this compound

    Reaction SequenceResulting Scaffold Type
    Intramolecular Azide-Alkene CycloadditionFused piperazine-triazoline ring system
    Allyl to Alkyne Conversion -> Intramolecular CuAACFused piperazine-triazole bicyclic system
    Staudinger Ligation -> Ring-Closing MetathesisMacrocyclic piperazine derivative
    Heck Reaction (intramolecular)Bridged piperazine scaffold

    The ability to generate such a wide range of three-dimensional structures is crucial for identifying novel biological probes and drug leads, as these complex molecules can interact with biological targets in ways that simpler, flatter molecules cannot. nih.gov

    Role in the Synthesis of Advanced Organic Intermediates

    Beyond its direct use in library generation, this compound serves as a valuable intermediate for the synthesis of more complex and functionally rich organic molecules. The piperazine core is a common feature in many biologically active compounds, and the dual functionality of this specific derivative allows for the stepwise and controlled addition of other molecular fragments. acs.orgmdpi.com

    For example, the azide can be reduced to a primary amine. This transformation yields 1-allyl-4-(2-aminoethyl)piperazine, a triamine with three distinct nitrogen atoms that can be selectively functionalized. The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. Subsequently, the allyl group and the piperazine nitrogens remain available for further modification. This stepwise approach is fundamental in the construction of complex target molecules, where precise control over the introduction of functional groups is paramount.

    The synthesis of complex natural product analogues or targeted therapeutics often requires such carefully planned synthetic routes. For instance, the primary amine derived from the azide could be coupled to a pharmacophore, while the allyl group is used as a handle for attaching a solubilizing group or a moiety for targeted delivery. The piperazine ring itself can influence the pharmacokinetic properties of the final compound. mdpi.com The ability to build complexity in a controlled manner makes this compound a strategic building block in multi-step organic synthesis. rsc.org

    Analytical and Spectroscopic Methodologies for Characterization in Research

    Structural Elucidation Techniques

    The definitive confirmation of the molecular structure of 1-Allyl-4-(2-azidoethyl)piperazine is achieved through a combination of spectroscopic methods. Each technique provides unique insights into the compound's atomic and molecular framework.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. Through ¹H NMR, ¹³C NMR, and 2D NMR experiments, a detailed map of the carbon-hydrogen framework can be constructed.

    ¹H NMR: In ¹H NMR spectroscopy of N-substituted piperazine (B1678402) derivatives, the proton signals of the piperazine ring typically appear as broad signals. nih.gov The chemical shifts and coupling patterns of the protons in the allyl and azidoethyl groups provide key structural information. The protons of the piperazine ring are expected to show complex multiplets.

    ¹³C NMR: The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. For N,N'-substituted piperazines, distinct signals for the piperazine carbons can be observed. nih.gov The carbon signals for the allyl and azidoethyl substituents would also be present at characteristic chemical shifts.

    2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, especially for the complex piperazine ring system. researchgate.net These experiments reveal the connectivity between protons and their directly attached carbons. The conformational behavior of the piperazine ring can also be studied using temperature-dependent NMR experiments. rsc.org

    A summary of expected NMR data is presented in the table below.

    Technique Expected Observations for this compound
    ¹H NMR Complex multiplets for the piperazine ring protons. Distinct signals for the allyl group (alkene and methylene (B1212753) protons) and the azidoethyl group protons.
    ¹³C NMR Characteristic signals for the carbons of the piperazine ring, the allyl group, and the azidoethyl group.
    2D NMR (COSY, HSQC) Correlation peaks confirming the connectivity between protons and carbons within the molecule, aiding in the definitive assignment of all signals.

    Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

    MS and HRMS: Electron ionization mass spectrometry (EIMS) has been effectively used to study various azide (B81097) compounds. researchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would further provide the exact mass, allowing for the determination of its elemental formula. The fragmentation patterns observed in the mass spectrum can offer additional structural clues. For instance, the fragmentation of organic azides has been studied in detail. researchgate.netnih.goviastate.edu

    LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the sensitive detection of the target compound. It has been applied to the analysis of products from metabolic glycan engineering involving azido-modifications. nih.gov

    The expected mass spectrometry data is summarized in the table below.

    Technique Expected Observations for this compound
    MS/HRMS A molecular ion peak corresponding to the compound's molecular weight. HRMS would provide the precise mass for elemental composition confirmation.
    LC-MS A peak at a specific retention time with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺.

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands for the azide and alkene functional groups. The azide group typically shows a strong, sharp absorption band in the region of 2100 cm⁻¹. The C=C stretching vibration of the allyl group would appear around 1640 cm⁻¹. The synthesis of various piperazine derivatives has been characterized using FT-IR spectroscopy. researchgate.net

    The table below summarizes the expected IR absorption bands.

    Functional Group Expected IR Absorption Band (cm⁻¹)
    Azide (N₃)~2100 (strong, sharp)
    Alkene (C=C)~1640 (medium)
    C-H (alkene)~3080
    C-H (alkane)2800-3000

    Chromatographic Purity Assessment and Isolation Techniques

    Chromatographic methods are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures.

    Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the high boiling point and potential thermal lability of this compound might pose challenges for GC analysis, it could potentially be used for purity assessment if the compound is sufficiently volatile and stable under the analysis conditions. The mass spectrometer detector would provide confirmation of the identity of the eluted peak.

    High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity analysis of organic compounds. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. The purity of the compound would be determined by the presence of a single major peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions used. HPLC has been used in the analysis of novel piperazine derivatives. nih.gov

    Spectroscopic Techniques for Reaction Monitoring in Synthesis Research

    Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for monitoring the progress of a chemical reaction. The conversion of 1-Allyl-4-(2-chloroethyl)piperazine to this compound can be effectively tracked by observing changes in the characteristic signals of the functional groups in various spectra.

    Fourier-Transform Infrared (FTIR) Spectroscopy:

    FTIR spectroscopy is particularly useful for identifying the presence of the azide functional group. The azide group exhibits a strong and sharp characteristic absorption band in a relatively uncongested region of the IR spectrum, typically between 2100 and 2200 cm⁻¹. researchgate.net The disappearance of the C-Cl stretching vibration from the starting material (typically found in the range of 600-800 cm⁻¹) and the appearance of the strong azide peak are clear indicators of a successful reaction.

    Nuclear Magnetic Resonance (NMR) Spectroscopy:

    NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

    ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the transformation of the chloroethyl group to an azidoethyl group would result in a noticeable change in the chemical shift of the adjacent methylene protons. The protons on the carbon bearing the azide group (-CH₂-N₃) are expected to be shifted to a different resonance compared to the protons on the carbon with the chlorine atom (-CH₂-Cl). Typically, the protons adjacent to the azide group will appear at a slightly different chemical shift, and changes in the coupling patterns might also be observed. The signals corresponding to the allyl group and the piperazine ring protons would remain largely unaffected, serving as internal references.

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show a distinct change. The carbon atom attached to the azide group (C-N₃) will have a characteristic chemical shift, which is different from that of the carbon attached to the chlorine atom (C-Cl). This provides a clear marker for the progress of the reaction.

    Table 2: Predicted Spectroscopic Data for this compound

    TechniqueFunctional GroupPredicted Chemical Shift / Absorption Frequency
    FTIRAzide (N₃) stretch~2100 cm⁻¹ (strong, sharp)
    ¹H NMRAllyl (CH=CH₂)~5.7-5.9 ppm (m, 1H), ~5.1-5.3 ppm (m, 2H)
    Allyl (-CH₂-)~3.0 ppm (d, 2H)
    Piperazine ring~2.4-2.7 ppm (m, 8H)
    Azidoethyl (-CH₂-N₃)~3.3 ppm (t, 2H)
    Azidoethyl (-CH₂-N)~2.6 ppm (t, 2H)
    ¹³C NMRAllyl (CH=CH₂)~134 ppm, ~118 ppm
    Allyl (-CH₂-)~62 ppm
    Piperazine ring~53-55 ppm
    Azidoethyl (-CH₂-N₃)~51 ppm
    Azidoethyl (-CH₂-N)~57 ppm

    Note: The predicted chemical shifts are based on known values for similar structural motifs and can vary depending on the solvent and other experimental conditions. nih.govrsc.orgnih.govresearchgate.netmdpi.comnih.gov

    By integrating the findings from these analytical and spectroscopic methods, researchers can confidently monitor the synthesis, confirm the identity, and assess the purity of this compound.

    Computational and Theoretical Chemistry Investigations of 1 Allyl 4 2 Azidoethyl Piperazine

    Quantum Chemical Calculations

    Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of molecules at the electronic level. For 1-Allyl-4-(2-azidoethyl)piperazine, these calculations would provide a deep understanding of its structure, stability, and intrinsic electronic properties.

    Conformational Analysis and Energy Landscapes

    The piperazine (B1678402) ring, a core feature of this compound, typically exists in a chair conformation to minimize steric strain. However, the presence of two different substituents on the nitrogen atoms (an allyl group and a 2-azidoethyl group) leads to the possibility of various conformers. These can include different chair and boat forms, as well as axial and equatorial orientations of the substituents.

    A conformational analysis using quantum chemical methods, such as Density Functional Theory (DFT), would be employed to determine the relative energies of these different conformers. By calculating the single-point energies of various optimized geometries, a potential energy surface can be mapped out. This allows for the identification of the most stable, low-energy conformers that are most likely to be present under experimental conditions. For instance, studies on other 2-substituted piperazines have shown a preference for the axial conformation, which can be influenced by factors like intramolecular hydrogen bonding. mdpi.com

    Table 1: Illustrative Conformational Energy Data for a Disubstituted Piperazine

    This table represents the kind of data that would be generated in a conformational analysis of this compound, showing the relative energies of different spatial arrangements of the molecule.

    ConformerSubstituent OrientationsRelative Energy (kcal/mol)
    1Allyl (equatorial), Azidoethyl (equatorial)0.00 (Reference)
    2Allyl (axial), Azidoethyl (equatorial)+1.5
    3Allyl (equatorial), Azidoethyl (axial)+1.8
    4Allyl (axial), Azidoethyl (axial)+3.5

    Note: This data is hypothetical and for illustrative purposes only.

    Electronic Structure Analysis

    An analysis of the electronic structure of this compound would reveal key information about its reactivity. Calculations would focus on the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions.

    Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO can indicate the sites of nucleophilic and electrophilic attack, respectively. For this molecule, the HOMO is likely to be located on the electron-rich nitrogen atoms or the allyl group's double bond, while the LUMO may be associated with the azide (B81097) group, which can participate in various reactions.

    Molecular Dynamics Simulations

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its dynamic behavior in different environments, such as in solution or interacting with a biological target. researchgate.net

    These simulations can reveal how the molecule flexes and changes its conformation over time, providing a more realistic picture than static quantum chemical calculations. MD simulations are particularly useful for understanding how the molecule might bind to a protein or other biological macromolecule. By simulating the interaction between this compound and a target, researchers can identify stable binding poses and key intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

    Reaction Mechanism Predictions and Transition State Analysis

    The azide and allyl functional groups in this compound suggest a rich potential for various chemical transformations. Computational chemistry can be used to predict the mechanisms of these reactions and to analyze the high-energy transition states that govern the reaction rates.

    For example, the azide group can undergo 1,3-dipolar cycloaddition reactions (a type of "click chemistry") with alkynes or alkenes. Quantum chemical calculations can be used to model the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of the activation energy, which is crucial for predicting how fast the reaction will proceed.

    Table 2: Hypothetical Activation Energies for a Reaction of this compound

    This table illustrates the type of data that would be generated from a transition state analysis for a potential reaction involving the azide group.

    Reaction TypeReactantActivation Energy (kcal/mol)
    1,3-Dipolar Cycloadditionwith Acetylene15.2
    1,3-Dipolar Cycloadditionwith Ethylene (B1197577)18.5
    Azide Reductionwith Triphenylphosphine (B44618)12.8

    Note: This data is hypothetical and for illustrative purposes only.

    In Silico Design and Prediction of Novel Derivatives for Research

    Computational methods are invaluable for the in silico design of novel molecules with desired properties. Starting with the this compound scaffold, new derivatives can be designed by modifying the allyl or azidoethyl groups, or by adding substituents to the piperazine ring. nih.gov

    Virtual libraries of these new derivatives can be created and screened computationally for properties such as improved reactivity, better binding affinity to a specific target, or more favorable physicochemical properties (e.g., solubility, stability). acs.org This in silico screening process can significantly reduce the time and cost associated with synthesizing and testing new compounds in the laboratory by prioritizing the most promising candidates.

    Development of Predictive Models for Chemical Reactivity

    By calculating a range of molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) for a series of related piperazine derivatives, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These are statistical models that correlate the structural features of molecules with their chemical reactivity or biological activity.

    For this compound and its virtual derivatives, a QSAR model could be developed to predict, for example, the rate of a specific reaction or the binding affinity to a biological target. These models, once validated, can be used to rapidly predict the properties of new, unsynthesized compounds, further accelerating the discovery of novel molecules for research applications.

    Future Research Directions and Methodological Advancements

    Development of Novel Catalytic Systems for Synthesis and Functionalization

    The synthesis and functionalization of piperazine (B1678402) derivatives have been significantly advanced by modern catalytic methods. mdpi.comresearchgate.net Future research on 1-Allyl-4-(2-azidoethyl)piperazine could leverage these systems to improve efficiency and introduce novel modifications.

    Visible-light photoredox catalysis, which uses light energy to drive chemical reactions, offers a mild and green alternative to traditional methods. mdpi.com Catalysts based on iridium, such as Ir(ppy)₃, and ruthenium have been successfully used for the C-H functionalization of piperazine rings, allowing for the introduction of aryl, vinyl, and alkyl groups. mdpi.comresearchgate.net Organic photocatalysts, like acridinium (B8443388) salts, are also emerging as more sustainable alternatives to costly and potentially toxic transition-metal catalysts. mdpi.com These methods could be adapted for the direct functionalization of the piperazine core of this compound, providing access to a diverse range of new derivatives.

    Copper-catalyzed reactions have also proven effective in the synthesis of functionalized piperazines. mdpi.com The development of novel ligand-supported copper catalysts could enable more selective and efficient transformations of the allyl group or facilitate novel cyclization reactions involving the azide (B81097) moiety. Furthermore, heterogeneous catalysts, such as metal ions supported on polymeric resins, offer the advantage of easy separation and reusability, aligning with green chemistry principles. nih.gov

    Catalyst TypeExample(s)Potential Application for this compoundSource
    Photoredox (Transition Metal) [Ir(ppy)₂(dtbpy)]PF₆, Ruthenium complexesC-H functionalization of the piperazine ring. mdpi.comorganic-chemistry.org
    Photoredox (Organic) Acridinium salts, 4CzIPNGreener C-H alkylation of the piperazine core. mdpi.comorganic-chemistry.org
    Copper-Based CuFe₂O₄@agar@Cu₂OCatalyzing click reactions or functionalizing the allyl group. mdpi.comacs.org
    Heterogeneous Metal ions on polymeric resinFacilitating synthesis with easy catalyst recovery. nih.gov
    Palladium-Based Pd(DMSO)₂(TFA)₂Wacker-type aerobic oxidative cyclization. organic-chemistry.org

    Integration into Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry, where reactions are performed in a continuously flowing stream, presents numerous advantages for the synthesis of compounds like this compound. technologynetworks.com This technology enhances safety, particularly when working with potentially explosive intermediates like organic azides, by minimizing the reaction volume at any given time. benthamdirect.com It also allows for precise control over reaction parameters such as temperature and time, often leading to higher yields and purity. researchgate.net

    The synthesis of piperazine derivatives has been successfully translated from batch to continuous flow conditions. mdpi.comresearchgate.net Automated platforms, controlled by accessible hardware like the Raspberry Pi®, can integrate multiple reaction and purification steps, enabling the machine-assisted, multi-step synthesis of complex molecules. technologynetworks.comresearchgate.netcam.ac.uk Such a system could be designed for the continuous production of this compound and its subsequent on-demand functionalization, for example, through a click reaction with an alkyne-functionalized molecule in a subsequent flow reactor. This integration streamlines the synthesis process, making it more efficient and scalable. researchgate.net

    Exploration of New Reactivity Modes for Allyl and Azide Moieties

    The allyl and azide groups are highly versatile functional handles, and exploring their reactivity in the context of the this compound scaffold could unlock novel synthetic pathways and applications. nih.govrsc.org

    Allyl Group Reactivity: The allyl group can participate in a wide array of transformations. Palladium-catalyzed reactions, for instance, can be used for cross-coupling, where the allyl group acts as a latent nucleophile. acs.org Radical allylation reactions, mediated by reagents like allylindium dichloride, offer another route for forming new carbon-carbon bonds. researchgate.net The reactivity of the allyl group is influenced by its electronic environment, and its presence on the piperazine ring could lead to unique reactivity patterns compared to simple allylic systems. acs.orgyoutube.com

    Azide Moiety Reactivity: The azide group is best known for its central role in "click chemistry." wikipedia.orgorganic-chemistry.org The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction for forming 1,2,3-triazoles. organic-chemistry.orgresearchgate.net For biological applications where copper's toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes (e.g., DBCO, BCN) provides a bioorthogonal alternative. wikipedia.orgacs.orgbroadpharm.com Beyond cycloadditions, azides can undergo the Staudinger ligation with phosphines to form amide bonds, a reaction also used in bioconjugation. acs.org Investigating the interplay between the azide and the nearby piperazine nitrogen could reveal novel intramolecular cyclization or rearrangement pathways, potentially leading to new heterocyclic systems. nih.gov However, care must be taken as the azide moiety can be lost under certain conditions, for instance, through reduction by phosphine (B1218219) ligands in catalyst systems. researchgate.net

    Functional GroupReaction TypeDescriptionPotential ProductSource
    Allyl Palladium-Catalyzed Cross-CouplingFunctions as a latent nucleophile to couple with aryl halides.Aryl-piperazine derivatives acs.org
    Allyl Radical AllylationReacts with radical species for C-C bond formation.Extended alkyl chains researchgate.net
    Azide CuAAC Click ChemistryCopper-catalyzed reaction with a terminal alkyne.1,2,3-Triazole conjugate organic-chemistry.org
    Azide SPAAC Click ChemistryCopper-free reaction with a strained alkyne (e.g., DBCO).1,2,3-Triazole conjugate wikipedia.orgbroadpharm.com
    Azide Staudinger LigationReaction with a phosphine to form an amide bond after hydrolysis.Amide-linked conjugate acs.org

    Advanced Applications in Bioorthogonal Chemistry Research

    Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group of this compound makes it an ideal candidate for such applications. mdpi.com

    The most prominent bioorthogonal reaction involving azides is the azide-alkyne cycloaddition. organic-chemistry.org By incorporating this compound into a larger molecule, such as a drug or a probe, the azide handle can be used to "click" it onto a biological target that has been metabolically or genetically tagged with an alkyne. This strategy is widely used for:

    Labeling and Imaging: Attaching fluorescent dyes or imaging agents to biomolecules in cells to visualize their location and dynamics. mdpi.com

    Drug Delivery: Developing prodrug activation strategies where a drug is released at a specific site through a bioorthogonal reaction. otago.ac.nz

    Protein Modification: Covalently modifying proteins to study their function or create protein-drug conjugates. nih.gov

    The development of new self-eliminating linkers based on the aryl azide scaffold has expanded the toolbox for controlled drug release. otago.ac.nz The piperazine moiety in this compound could further modulate the properties of such systems, influencing solubility and cell permeability.

    Multi-Omics and High-Throughput Screening in Chemical Probe Development (Excluding Clinical Human Trials)

    Chemical probes are small molecules used to study the function of proteins and other biomolecules within their native cellular environment. nih.govmskcc.org The development of these probes is crucial for validating new drug targets. nih.govyoutube.com this compound can serve as a versatile building block for creating libraries of chemical probes for high-throughput screening (HTS). nih.gov

    In an HTS campaign, large libraries of compounds are rapidly tested for their ability to modulate a specific biological target. rsc.org The azide functionality of our title compound is particularly amenable to this approach. A library of diverse azide-containing fragments could be synthesized and screened in situ using click chemistry. researchgate.netnih.gov In this method, the fragments and an alkyne-tagged target (e.g., an enzyme) are mixed, and only the fragments that bind to the target will react to form a stable triazole adduct, which can then be detected. researchgate.net

    Furthermore, this compound could be used in chemoproteomic platforms like Activity-Based Protein Profiling (ABPP). youtube.comyoutube.com In ABPP, reactivity-based probes are used to profile the functional state of enzymes directly in complex biological systems. youtube.com An elaborated version of this compound could be designed as a probe where the allyl group serves as a reactive handle to covalently bind to a protein target. The azide would then serve as a reporter tag, allowing for the enrichment and identification of the target protein using click chemistry with a biotin-alkyne or fluorophore-alkyne tag. This approach is invaluable for target discovery and for understanding how protein reactivity changes in different disease states, which is a key aspect of multi-omics research. youtube.com

    Sustainable and Green Chemistry Approaches in Compound Synthesis

    The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its derivatives can be made more sustainable through several strategies.

    Eco-Friendly Solvents: Utilizing benign solvents like water, ethanol, or mixtures thereof can significantly reduce the environmental impact of the synthesis. nih.govacs.org Reactions to form piperazine derivatives have been shown to proceed effectively in such solvent systems. researchgate.net

    Catalyst Choice: As mentioned, employing heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost. nih.gov The use of organic photoredox catalysts instead of heavy-metal-based ones also contributes to a greener process. mdpi.com

    Process Intensification: Flow chemistry not only improves safety but also enhances energy efficiency and reduces solvent usage compared to traditional batch processing. researchgate.net

    Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Reactions like cycloadditions are inherently atom-economical.

    The synthesis of organic azides often involves reagents that can be hazardous. benthamdirect.comgoogle.com Developing safer in situ generation methods or using flow reactors to handle these intermediates minimizes risk and aligns with green chemistry goals. benthamdirect.com For example, the synthesis of piperazine polymers has been achieved through straightforward, green synthetic routes, demonstrating the applicability of these principles to this class of compounds. rsc.org

    Q & A

    Q. How are structure-activity relationships (SAR) systematically evaluated?

    • Answer : A library of analogs (varying allyl/azidoethyl groups) is synthesized. Biological assays (e.g., IC50_{50} for receptor binding) are paired with computational QSAR models (e.g., CoMFA, CoMSIA) to map pharmacophores. Cluster analysis identifies critical substituent parameters (e.g., logP, polar surface area) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.